4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one
Description
4H,6H-Furo[3,4-c][1,2,5]oxadiazol-4-one is a tricyclic heterocyclic compound featuring fused furan and 1,2,5-oxadiazole (furazan) rings. Notably, Smirnov and colleagues attempted to synthesize analogous chromeno-fused oxadiazoles but reported challenges in isolating the oxadiazole variant compared to its thiadiazole counterpart .
Properties
IUPAC Name |
6H-furo[3,4-c][1,2,5]oxadiazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O3/c7-4-3-2(1-8-4)5-9-6-3/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBHBWVPYXTMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NON=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(but-3-ynyl)-3-(2-aminoethyl)-3H-diazirine with aluminum methylate in toluene at 0°C, followed by the addition of the oxadiazole precursor . The reaction mixture is then stirred at room temperature, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted analogs with different functional groups attached to the oxadiazole ring.
Scientific Research Applications
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom-Substituted Analogs
Thiadiazole Derivatives
Replacement of oxygen with sulfur in the oxadiazole ring yields compounds like 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one. This substitution enhances stability and alters electronic properties. For example, thiadiazole derivatives exhibit stronger electron-withdrawing effects due to sulfur’s polarizability, which improves charge-transfer efficiency in donor-acceptor (D-A) systems . Synthesis of thiadiazoles often employs sulfur monochloride (S2Cl2) for atom exchange, as demonstrated in the conversion of oxadiazolo-pyrazine dioximes to bis(thiadiazolo)pyrazines .
Selenadiazole Derivatives
Selenium analogs, such as [1,2,5]selenadiazolo[3,4-c][1,2,5]thiadiazole, show further red-shifted absorption spectra compared to sulfur and oxygen variants. Theoretical studies indicate that selenium’s larger atomic radius and lower electronegativity enhance π-conjugation, making these compounds suitable for optoelectronic applications .
Table 1: Heteroatom-Dependent Properties
Isoxazole-Fused Systems
4H,6H-Furo[3,4-c]isoxazoles (e.g., derivatives I–IV) are structurally similar but replace the 1,2,5-oxadiazole with an isoxazole ring. These compounds exhibit potent fungicidal activity at 250 ppm, particularly when substituted with chlorophenyl and methyl/alkylated oxime groups . The isoxazole’s lower ring strain compared to oxadiazole improves synthetic accessibility, as seen in intramolecular [2+3] cycloadditions of nitroalkynes .
Benzothiazole-Fused Oxadiazoles
Benzothiazolo[1,2,5]oxadiazoles (e.g., BCT in D-A-D monomers) demonstrate utility in organic electronics. Their rigid fused architecture supports high charge mobility, with oxadiazole’s electron deficiency complementing benzothiazole’s π-accepting nature .
Biological Activity
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one (CAS No. 73314-58-6) is a heterocyclic compound characterized by a unique bicyclic structure that includes a furan ring fused with a 1,2,5-oxadiazole moiety. Despite its intriguing structure, the biological activity and pharmacological potential of this compound remain largely unexplored. This article aims to synthesize available research findings regarding its biological activities, particularly focusing on anticancer properties and potential mechanisms of action.
Structural Characteristics
The molecular formula of this compound is C₄H₂N₂O₃, with a molar mass of 126.07 g/mol. The compound features two nitrogen atoms in the oxadiazole ring and an oxygen atom in the furan ring, which may influence its chemical reactivity and biological interactions .
Anticancer Properties
A notable study synthesized several oxadiazole derivatives and evaluated their anticancer activities against various human cancer cell lines such as HepG2 (liver), A549 (lung), MCF-7 (breast), and HCT-116 (colon). The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mechanisms involving mitochondrial membrane potential changes and caspase activation .
Case Studies
- Cytotoxic Effects : Compounds derived from oxadiazole structures were tested for their ability to inhibit cancer cell proliferation. For instance:
- Mechanistic Insights : Research indicates that these compounds can modulate apoptotic pathways by:
Comparative Analysis of Oxadiazole Derivatives
The following table summarizes the biological activity data for selected oxadiazole derivatives compared to findings related to this compound.
| Compound Name | Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HL-60 | 17.33 | Apoptosis induction via caspase activation |
| Compound B | MDA-MB-231 | <10 | Mitochondrial pathway modulation |
| This compound | TBD | TBD | TBD |
Future Research Directions
Given the limited research on this compound itself but promising data from related compounds:
- Synthesis and Testing : Future studies should focus on synthesizing this compound and evaluating its biological activity across different cancer cell lines.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound may exert anticancer effects will be crucial for its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
